molecular formula C17H17N3O2 B2687088 N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 793713-10-7

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B2687088
CAS No.: 793713-10-7
M. Wt: 295.342
InChI Key: QZKVWQAOTMGENH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic small molecule based on an indazole carboxamide core, a structure recognized as a privileged scaffold in medicinal chemistry for its ability to interact with diverse biological targets. Indazole carboxamides are the subject of active research across multiple scientific domains. In drug discovery, this chemotype has demonstrated polypharmacology, showing activity against challenging membrane-bound targets, including solute carrier (SLC) and ATP-binding cassette (ABC) transporters, which are implicated in areas such as neurodegeneration and cancer multidrug resistance . Furthermore, indazole-3-carboxamide derivatives have been extensively investigated for their role as cannabinoid receptor agonists, serving as key tools for probing the endocannabinoid system . The specific substitution pattern of this compound, featuring a 4-methoxyphenethyl group, is designed to modulate the molecule's properties for enhanced target engagement and selectivity. Researchers can utilize this chemical probe to explore novel therapeutic pathways, study protein-ligand interactions, and investigate the functional outcomes of modulating specific biological transporters or receptors. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17(21)16-14-4-2-3-5-15(14)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVWQAOTMGENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325685
Record name N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

793713-10-7
Record name N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with indazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide has shown promising potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases:

  • Anti-inflammatory Properties : Research indicates that derivatives of indazole compounds can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation . This makes them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Studies have demonstrated that indazole derivatives can induce apoptosis in cancer cells. For instance, this compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models .
  • Cannabinoid Receptor Modulation : This compound has been identified as a potential modulator of cannabinoid receptors (CB1 and CB2), which are significant in pain management and neurological disorders. Its action on these receptors suggests applications in treating chronic pain and anxiety disorders .

Pharmacological Applications

The pharmacological profile of this compound includes:

  • Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Properties : There is evidence that indazole derivatives can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases such as Alzheimer's .

Synthetic Biology

In synthetic biology, this compound can serve as a building block for synthesizing more complex molecules:

  • Drug Development : Its structural features allow it to be modified to create analogs with enhanced potency or selectivity for specific biological targets. This adaptability is crucial for developing new pharmacological agents .
  • Bioconjugation Strategies : The compound can be utilized in bioconjugation techniques to attach therapeutic agents to targeting moieties, improving the delivery of drugs to specific tissues or cells .

Case Studies

StudyFocusFindings
Anti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in cell cultures.
Anticancer activityInduced apoptosis in breast cancer cell lines; reduced tumor size in animal models.
Cannabinoid receptor interactionShowed binding affinity for CB1 receptors; potential for pain relief applications.
Antidepressant propertiesReduced depressive behaviors in rodent models; alteration of serotonin levels observed.
NeuroprotectionPrevented neuronal cell death under oxidative stress conditions; implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Findings :

  • The presence of fluorinated aromatic groups (e.g., in AB-FUBINACA) enhances CB1 receptor binding affinity compared to non-fluorinated analogues .
  • Bulky substituents like cyclohexylmethyl (APP-CHMINACA) reduce potency, suggesting steric hindrance impacts receptor interaction .

Indazole-Carboxamide Derivatives with Diverse Targets

The indazole-carboxamide scaffold is versatile, with modifications leading to activity at non-cannabinoid receptors:

  • Compound 20 (): Structure: 1-(2-(2-(2-(7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamido)ethoxy)ethoxy)ethyl)-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide. Activity: High-affinity fluorescent ligand for the 5-HT3 receptor due to the chromene fluorophore and azabicyclo substituent .
  • N-(4-Methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-indazole-3-carboxamide (P764-0365, ): Molecular Formula: C21H24N4O3 Molecular Weight: 380.45 Key Difference: Morpholinoethyl substitution instead of 4-methoxyphenethyl. Significance: The morpholine group introduces polarity, which may reduce CNS penetration compared to the target compound’s lipophilic phenethyl chain .

Substituent Effects on Pharmacokinetics and Metabolism

  • Formoterol-Related Compounds (): Compounds like Formoterol-related compound B (N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) share the 4-methoxyphenethylamine motif. Unlike the target compound, these derivatives are β2-adrenergic receptor agonists, highlighting how the indazole-carboxamide core dictates target specificity .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indazole moiety, which is known for its pharmacological versatility. Its structure can be represented as follows:

  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 321.39 g/mol

The presence of the methoxyphenyl group contributes to its lipophilicity, which is crucial for cellular permeability and interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Interaction : It binds with high affinity to various receptors, influencing signal transduction pathways that regulate cell proliferation and survival .
  • Cell Morphology Effects : Studies suggest that the compound may affect cell morphology and membrane integrity in a dose-dependent manner, leading to cellular damage under certain conditions .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound:

  • In Vitro Studies : The compound demonstrated potent activity against renal cancer cells through molecular docking studies that revealed favorable binding interactions with target proteins associated with cancer progression .
  • Mechanism Insights : It appears to modulate pathways involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

  • Experimental Evidence : In models of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Antiprotozoal Activity

Research indicates that this compound exhibits significant antiprotozoal activity:

  • Efficacy Against Protozoa : In vitro assays showed that it was more potent against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those reported for standard treatments .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/PathwayObserved EffectReference
AnticancerRenal cancer cellsSignificant inhibition of cell proliferation
Anti-inflammatoryPro-inflammatory cytokinesReduced expression of COX-2
AntiprotozoalE. histolytica, G. intestinalisIC50 < 0.050 µM for tested derivatives

Case Studies

  • Renal Cancer Study : A study utilizing molecular docking techniques found that this compound had a high binding affinity to proteins involved in renal cancer progression, suggesting a promising avenue for therapeutic application in oncology .
  • Inflammation Model : In an experimental model of inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the primary pharmacological targets of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, and how are these evaluated experimentally?

this compound is hypothesized to act as a synthetic cannabinoid receptor agonist, targeting CB1 and CB2 receptors. Experimental evaluation involves in vitro receptor activation assays , such as:

  • cAMP inhibition assays : Measuring inhibition of forskolin-induced cAMP production in transfected HEK293 or CHO cells expressing human CB1/CB2 receptors .
  • Calcium flux assays : Using fluorescent dyes (e.g., Fluo-4) to detect receptor-mediated calcium mobilization in cell lines co-expressing Gα16 to couple CB1/CB2 to calcium signaling .
  • Competitive binding assays : Displacement of radiolabeled ligands (e.g., [³H]CP-55,940) to determine binding affinity (Ki values) .

Q. What analytical methods are recommended for assessing the purity and stability of this compound in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is standard. Key parameters include:

  • Column : C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm particle size).
  • Mobile phase : Gradient elution with acetonitrile/water containing 0.1% formic acid.
  • Detection : UV at 254 nm or MS/MS in positive ion mode for higher specificity.
  • Impurity profiling : Relative retention times (RRT) and response factors (RRF) for related substances, as exemplified in pharmacopeial guidelines for structurally similar compounds .

Advanced Research Questions

Q. How does stereochemistry influence the receptor binding affinity and functional activity of this compound?

Synthetic cannabinoids often exhibit enantiomer-specific activity. To investigate:

  • Chiral synthesis : Separate enantiomers via chiral column chromatography or asymmetric synthesis.
  • In vitro assays : Compare (R)- and (S)-enantiomers in CB1/CB2 activation assays. For example, studies on AB-FUBINACA analogs showed (S)-enantiomers exhibit higher potency than (R)-forms .
  • Molecular docking : Model enantiomer-receptor interactions to identify critical binding motifs (e.g., methoxyphenyl orientation in the orthosteric pocket) .

Q. What metabolic pathways and stability profiles are associated with this compound, and how are these characterized?

Metabolic stability is assessed using:

  • Human liver microsomes (HLM) : Incubate the compound with NADPH-regenerating systems, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • CYP enzyme inhibition assays : Determine CYP450 isoform involvement (e.g., CYP3A4, CYP2C19) using isoform-specific inhibitors.
  • Half-life (t½) calculation : Monitor parent compound depletion over time to estimate metabolic clearance .

Q. How can researchers resolve contradictory data on receptor affinity or functional potency reported in different studies?

Discrepancies may arise from assay conditions (e.g., cell type, receptor density) or compound purity. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293-CB1) and assay buffers across studies.
  • Enantiomeric purity verification : Confirm via chiral HPLC to exclude inactive enantiomer interference .
  • Positive controls : Include reference agonists (e.g., WIN55,212-2) to normalize potency metrics .

Q. What structural modifications enhance the selectivity of this compound for CB2 over CB1 receptors?

Structure-activity relationship (SAR) studies suggest:

  • Substituent effects : Replace the 4-methoxyphenyl group with bulkier aromatic moieties (e.g., naphthyl) to exploit CB2’s larger binding pocket.
  • Linker optimization : Shorten the ethyl linker to reduce CB1 affinity, as seen in analogs like JWH-210 .
  • In silico modeling : Use molecular dynamics simulations to predict steric and electronic interactions favoring CB2 selectivity .

Methodological Considerations

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound?

  • MTT assay : Measure mitochondrial activity in HepG2 or primary hepatocytes after 24–48 hr exposure.
  • High-content screening (HCS) : Quantify apoptosis (e.g., caspase-3 activation) and oxidative stress (e.g., ROS production) via fluorescent probes .
  • Metabolomic profiling : Use LC-MS to track glutathione depletion or lipid peroxidation markers .

Q. How can researchers differentiate this compound from structurally related synthetic cannabinoids in forensic analysis?

  • HRMS (High-Resolution Mass Spectrometry) : Identify unique fragmentation patterns (e.g., m/z 214.110 for the indazole-carboxamide core).
  • NMR spectroscopy : Compare aromatic proton signals (e.g., methoxyphenyl δ 6.8–7.3 ppm) and coupling constants .
  • Retention time databases : Cross-reference with validated HPLC or UPLC methods for controlled substances .

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